molecular formula C12H9F2NO2 B1532937 1-[(2,5-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid CAS No. 1410157-39-9

1-[(2,5-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid

Cat. No.: B1532937
CAS No.: 1410157-39-9
M. Wt: 237.2 g/mol
InChI Key: TXLBRFTUNYCRNE-UHFFFAOYSA-N
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Description

1-[(2,5-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid is a high-value heterocyclic building block designed for advanced medicinal chemistry and drug discovery research. This compound features a multifunctional scaffold that combines a pyrrole-2-carboxylic acid moiety with a 2,5-difluorobenzyl group. The pyrrole ring is a privileged structure in medicinal chemistry, found in numerous natural products and FDA-approved drugs, particularly for its role in antimicrobial and anticancer agents . The incorporation of fluorine atoms is a strategic modification in drug design, known to influence a molecule's bioavailability, metabolic stability, and binding affinity through electronic effects and potential hydrogen bonding interactions with biological targets . This chemical serves as a versatile precursor for developing novel therapeutic candidates. Its structural framework is highly relevant for synthesizing compounds targeting aggressive cancers, such as triple-negative breast cancer, prostate cancer, and melanoma, as demonstrated by research on analogous 1-(diffuorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives . Furthermore, the core pyrrole-2-carboxylic acid (P2C) structure has been identified as a novel signaling molecule in certain bacteria, mediating microbial interactions and modulating biofilm formation in response to environmental cues like the presence of fungi . This suggests potential research applications for this compound in exploring anti-biofilm strategies and understanding bacterial-fungal interactions in microbiomes. Researchers can utilize this compound to create derivative libraries, such as hydrazones and other heterocyclic-fused systems, for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against specific biological targets. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[(2,5-difluorophenyl)methyl]pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO2/c13-9-3-4-10(14)8(6-9)7-15-5-1-2-11(15)12(16)17/h1-6H,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLBRFTUNYCRNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C(=O)O)CC2=C(C=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via 2-(2-fluorobenzoyl)malononitrile Intermediate

A notable method reported in patent CN113845459A describes a one-pot synthesis of a closely related pyrrole derivative, 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde, which provides insights applicable to the preparation of 1-[(2,5-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid.

Process Summary:

  • Starting Material: 2-(2-fluorobenzoyl)malononitrile.
  • Catalysts: Metal catalysts such as 10% palladium on carbon, platinum carbon, palladium hydroxide, or zinc powder.
  • Solvents: Tetrahydrofuran (THF), acetonitrile, acetone, pyridine, or dimethyl sulfoxide (DMSO).
  • Reaction Conditions:
    • First reduction: Dissolve the starting material in solvent, add metal catalyst and glacial acetic acid, vacuum and nitrogen purge, pressurize with hydrogen, heat at 45-50 °C for 8-9 hours.
    • Second reduction: After filtration, add Raney nickel and water, vacuum and nitrogen purge, pressurize with hydrogen, maintain at 15-25 °C for 15-16 hours.
  • Isolation: Filtration, concentration under reduced pressure at 40-45 °C, addition of THF-water mixture (1:5 volume ratio), heat preservation at 20-30 °C, stirring for 3-4 hours, filtration, washing, and drying.

Advantages:

  • One-pot synthesis reduces intermediate isolation steps.
  • High purity and yield.
  • Environmentally friendly with reduced waste generation.
  • Amenable to industrial scale-up.
Step Conditions Notes
First reduction 45-50 °C, 8-9 h, H2 pressure Catalyst: Pd/C or equivalents
Catalyst removal Cooling below 30 °C, filtration Removes metal catalyst
Second reduction 15-25 °C, 15-16 h, H2 pressure Catalyst: Raney nickel
Concentration & crystallization 40-45 °C, THF/water (1:5), 3-4 h stirring Solid formation and purification

This method, although described for a 2-fluorophenyl derivative, provides a framework adaptable for the 2,5-difluorophenyl substitution by modifying the starting benzoyl malononitrile precursor accordingly.

Synthetic Routes Involving Bromination and Palladium-Catalyzed Steps

Other reported synthesis routes (e.g., EP2327692 and WO2010098351 patents) start from o-fluoroacetophenone derivatives and involve:

  • Bromination of the aromatic ring.
  • Substitution and condensation reactions.
  • Palladium-carbon catalyzed dechlorination.
  • DIBAL (diisobutylaluminum hydride) reduction.
  • Oxidation steps to install the carboxylic acid group.

These routes tend to have more steps and generate significant organic solvent waste, resulting in lower overall yields and higher costs, making them less suitable for industrial production despite their chemical feasibility.

Ring-Closing Metathesis and Enzymatic Resolution Approaches

For the pyrrole ring construction and carboxylic acid installation, alternative methods involve:

  • Ring-closing metathesis (RCM) of diallylamine derivatives.
  • Directed alkoxycarbonylation using strong lithium bases and alkyl carbonates.
  • Enzymatic kinetic resolution to achieve stereoselectivity.

Although these methods have been applied to related pyrrole-2-carboxylic acid derivatives, such as (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid, adaptation to this compound would require further optimization for the difluorophenylmethyl substituent.

Comparative Analysis of Preparation Methods

Method Key Features Advantages Disadvantages
One-pot reduction from benzoyl malononitrile Uses metal catalysts, hydrogenation steps High yield, purity, eco-friendly Requires careful control of conditions
Multi-step bromination and Pd-catalysis Multiple steps including halogenation Established chemistry More waste, lower yield, costly
RCM and enzymatic resolution Stereoselective, modern synthetic methods Potential for chiral purity Complex, less direct for target compound

Research Data and Yield Information

  • The one-pot method yields high purity product with minimal residual starting material (<0.5%) after the first reduction.
  • The second reduction step ensures intermediate impurities are below 0.2%, indicating high reaction completion.
  • Reaction times and temperatures are optimized to balance conversion and minimize side reactions.
  • Use of tetrahydrofuran-water mixtures for crystallization enhances product isolation and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,5-Difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst, while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH₃).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid derivatives, while reduction could produce pyrrolidine derivatives.

Scientific Research Applications

1-[(2,5-Difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(2,5-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Key Compounds:

(4aR)-1-[(2,3-Difluorophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylate (EP 4,374,877 A2) Core Structure: Pyrrolo-pyridazine (bicyclic system) vs. monocyclic pyrrole in the target compound. Substituents: 2,3-Difluorophenylmethyl (vs. 2,5-difluoro in the target), methyl and hydroxyl groups. Functional Groups: Ester (methyl carboxylate) vs. free carboxylic acid in the target. Synthesis: Multi-step process starting from (R)-2-methyl-pyrrolidine-2-carboxylic acid methyl ester and 2,3-difluorobenzaldehyde, followed by coupling with iodinated anilines .

(4aR)-1-[(2,3-Difluorophenyl)methyl]-4a-ethyl-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide (EP 4,374,877 A2)

  • Core Structure : Pyrrolo-pyridazine with an ethyl group at the 4a-position.
  • Substituents : Additional trifluoromethyl furan moiety, enhancing lipophilicity.
  • Synthesis : Derived from (R)-2-ethyl-pyrrolidine-2-carboxylic acid ethyl ester and 2,3-difluorobenzaldehyde .

1H-Pyrrole-2-carboxylic Acid, 1-(2-Hydroxy-2-phenylethyl) (Pertanika J. Trop. Agric. Sc., 2018) Core Structure: Monocyclic pyrrole, similar to the target compound. Substituents: 2-Hydroxy-2-phenylethyl group (non-fluorinated) vs. 2,5-difluorophenylmethyl. Source: Isolated from propolis, indicating natural origin vs. synthetic fluorinated analogs .

Comparative Analysis Table

Compound Core Structure Aromatic Substituent Functional Groups Key Synthetic Steps
Target Compound Pyrrole 2,5-Difluorophenylmethyl Carboxylic acid (position 2) Not explicitly described in evidence (inferred from analogs).
(4aR)-1-[(2,3-Difluoro)methyl] derivative Pyrrolo-pyridazine 2,3-Difluorophenylmethyl Methyl ester, hydroxyl, ketone Multi-step alkylation, cyclization, and coupling
1-(2-Hydroxy-2-phenylethyl) analog Pyrrole Non-fluorinated phenyl Carboxylic acid, hydroxyethyl Natural isolation from propolis

Critical Differences and Implications

Fluorine Substitution Position: The 2,5-difluoro pattern in the target compound may confer distinct electronic and steric properties compared to 2,3-difluoro analogs.

Core Scaffold Complexity: Pyrrolo-pyridazine derivatives (e.g., EP 4,374,877 A2) exhibit bicyclic systems that may enhance rigidity and selectivity for biological targets but could also reduce solubility compared to monocyclic pyrroles .

Functional Group Variations :

  • Ester or amide derivatives (e.g., carboxamide in EP 4,374,877 A2) are often designed as prodrugs to improve bioavailability, whereas the free carboxylic acid in the target compound might favor direct target engagement .

Synthetic Accessibility: Fluorinated analogs require specialized reagents (e.g., difluorobenzaldehydes) and multi-step protocols, whereas non-fluorinated derivatives (e.g., Pertanika compound) may be sourced naturally but lack tunability .

Biological Activity

1-[(2,5-Difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects, supported by data from various studies.

Chemical Structure and Properties

The compound features a pyrrole ring with a carboxylic acid group at the 2-position and a 2,5-difluorophenylmethyl group at the 1-position. The presence of fluorine atoms is known to enhance the compound's chemical stability and biological activity.

Structural Formula

C12H9F2NO2\text{C}_{12}\text{H}_9\text{F}_2\text{N}\text{O}_2

Antimicrobial Activity

Recent studies have demonstrated that pyrrole derivatives exhibit promising antimicrobial properties. For instance, research has shown that certain pyrrole-2-carboxamides possess potent anti-tuberculosis (TB) activity with minimal cytotoxicity. Compounds with fluorophenyl moieties displayed particularly strong activity against drug-resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL .

CompoundMIC (μg/mL)Cytotoxicity (IC50 > μg/mL)
Pyrrole-2-carboxamide<0.016>64
This compoundTBDTBD

Anticancer Activity

The anticancer potential of pyrrole derivatives has also been explored extensively. Studies indicate that these compounds can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Reports suggest that modifications in the pyrrole structure can significantly influence their anticancer efficacy, with some derivatives showing IC50 values in the micromolar range against specific cancer types .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in disease pathways. The presence of the difluorophenyl group enhances binding affinity to these targets, which may lead to inhibition or modulation of critical biological processes.

Case Studies

  • Anti-Tuberculosis Activity : A study focused on the design and synthesis of pyrrole-2-carboxamides highlighted their effectiveness against drug-resistant TB strains. The research utilized structure-activity relationship (SAR) analysis to optimize compounds for enhanced potency and reduced toxicity .
  • Anticancer Potential : Another investigation into pyrrole derivatives revealed their potential in targeting cancer cell lines, demonstrating significant inhibition of cell proliferation through apoptosis pathways. The study provided insights into how structural variations impact biological outcomes .

Q & A

Q. What are the common synthetic routes for preparing 1-[(2,5-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid, and what reaction conditions are critical for high yield?

The synthesis typically involves introducing a difluoromethyl group to the pyrrole ring. A standard method is difluoromethylation of pyrrole derivatives using difluorocarbene reagents, which can proceed via metal-mediated or radical pathways. Key reaction parameters include:

  • Catalytic systems : Transition-metal catalysts (e.g., Cu or Pd) enhance regioselectivity.
  • Temperature control : Reactions often require low temperatures (−20°C to 25°C) to suppress side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) improve solubility and reaction efficiency .
    For industrial-scale synthesis, continuous-flow reactors and optimized catalytic systems are employed to achieve >90% purity .

Q. What analytical techniques are essential for characterizing this compound’s purity and structural integrity?

Robust characterization requires a combination of:

  • NMR spectroscopy : 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR confirm substitution patterns and fluorine integration.
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves solid-state conformation, particularly hydrogen-bonding interactions (e.g., carboxylic acid dimers) .
  • HPLC : Quantifies purity, especially for detecting residual solvents or unreacted intermediates .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize reaction parameters for synthesizing this compound?

DoE minimizes trial-and-error approaches by systematically varying factors like temperature, catalyst loading, and solvent ratios. For example:

  • Central Composite Design (CCD) : Identifies optimal conditions for yield and purity.
  • Response Surface Methodology (RSM) : Models interactions between variables (e.g., excess reagent vs. reaction time) .
    Case studies show DoE reduces optimization time by 40–60% while maintaining ≥95% yield in multi-step syntheses .

Q. How do structural modifications (e.g., fluorophenyl substitution) influence bioactivity, and what computational methods predict these effects?

Fluorine atoms enhance metabolic stability and membrane permeability. Computational approaches include:

  • Density Functional Theory (DFT) : Calculates electronic effects of fluorine substitution on the carboxylic acid’s acidity (pKa).
  • Molecular Dynamics (MD) : Simulates binding interactions with biological targets (e.g., enzymes or receptors) .
    Experimental validation via enzyme inhibition assays (IC50_{50}) and ADMET profiling is critical to confirm predictions .

Q. What strategies resolve discrepancies between synthetic yields and bioactivity data in structure-activity relationship (SAR) studies?

Common issues include impurities masking true activity or fluorophenyl stereochemistry affecting binding. Solutions involve:

  • Rechromatography : Repurify batches showing anomalous bioactivity.
  • Crystallographic analysis : Verify substituent positioning (e.g., ortho vs. para fluorine effects) .
  • Dose-response assays : Test purified fractions to isolate active components .

Q. How does the compound’s solid-state behavior (e.g., polymorphism) impact formulation in preclinical studies?

Hydrogen-bonding networks (e.g., carboxylic acid dimers) influence solubility and dissolution rates. Techniques to assess this include:

  • Powder X-ray Diffraction (PXRD) : Detects polymorphic forms.
  • Thermogravimetric Analysis (TGA) : Measures thermal stability and hydrate formation .
    Co-crystallization with excipients (e.g., nicotinamide) can enhance bioavailability .

Methodological Considerations

Q. What protocols ensure reproducibility in large-scale synthesis while maintaining compliance with green chemistry principles?

  • Solvent recovery systems : Reduce waste in multi-step reactions.
  • Catalyst recycling : Use immobilized catalysts (e.g., silica-supported Pd) to minimize metal leaching.
  • Process Analytical Technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy ensures consistency .

Q. How are advanced separation techniques (e.g., membrane filtration) applied to isolate this compound from complex mixtures?

  • Nanofiltration membranes : Separate low-MW intermediates using size-exclusion principles.
  • Chiral chromatography : Resolve enantiomers if asymmetric synthesis is employed .
    Documented purity thresholds for biological testing: ≥95% by HPLC .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability under acidic/basic conditions?

Contradictions often arise from solvent-dependent degradation. Systematic stability studies should:

  • Vary pH (1–13) : Monitor decomposition via LC-MS.
  • Assess temperature effects : Accelerated aging (40–60°C) predicts shelf-life .
    For example, the carboxylic acid group is prone to decarboxylation at pH > 10, requiring buffered formulations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2,5-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid
Reactant of Route 2
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1-[(2,5-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid

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